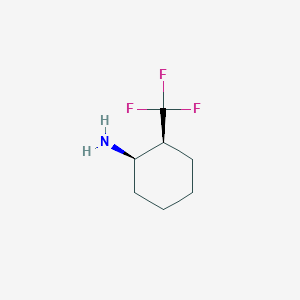rac-(1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine
CAS No.: 1335234-06-4
Cat. No.: VC8230747
Molecular Formula: C7H12F3N
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1335234-06-4 |
|---|---|
| Molecular Formula | C7H12F3N |
| Molecular Weight | 167.17 g/mol |
| IUPAC Name | (1R,2S)-2-(trifluoromethyl)cyclohexan-1-amine |
| Standard InChI | InChI=1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2/t5-,6+/m0/s1 |
| Standard InChI Key | KHKJUJGNSSJMED-NTSWFWBYSA-N |
| Isomeric SMILES | C1CC[C@H]([C@H](C1)C(F)(F)F)N |
| SMILES | C1CCC(C(C1)C(F)(F)F)N |
| Canonical SMILES | C1CCC(C(C1)C(F)(F)F)N |
Introduction
Structural and Stereochemical Features
The compound belongs to the class of fluorinated cyclohexylamines, characterized by a six-membered carbocyclic ring with a trifluoromethyl (-CF₃) group and a primary amine (-NH₂) in vicinal positions. The stereodescriptor "(1r,2s)" specifies the relative configuration, where the amine and trifluoromethyl groups occupy adjacent carbons in a trans-diaxial arrangement.
Molecular Properties
-
Molecular Formula: C₇H₁₂F₃N
-
Molecular Weight: 167.17 g/mol
-
logP: Estimated ~2.1 (calculated using fragment-based methods)
The trifluoromethyl group confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, a feature exploited in medicinal chemistry .
Synthetic Methodologies
Stereoselective Synthesis
While no direct synthesis of rac-(1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine is documented, analogous routes for related fluorocycloalkylamines suggest viable strategies:
Route 1: Nitro-Mannich/Hydroamination Cascade
A nitro-Mannich reaction followed by hydroamination, as demonstrated for pyrrolidine derivatives , could be adapted:
-
Nitro-Mannich Reaction: Cyclohexene derivatives undergo nitroalkane addition to form β-nitroamines.
-
Hydroamination: Gold-catalyzed cyclization yields the amine .
Route 2: Azidation/Reduction
-
Step 1: Azidation of a cyclohexene precursor using iron catalysis to install the azide group .
-
Step 2: Staudinger reduction or catalytic hydrogenation to convert the azide to an amine .
Racemic Resolution Challenges
The racemic nature complicates isolation of enantiopure material. Chiral HPLC or enzymatic resolution may be required, though no specific protocols are reported .
Physicochemical Characterization
Spectroscopic Data
-
¹H NMR: Expected signals include:
Stability and Solubility
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume